molecular formula C4H9GeO B14703597 CID 78062019

CID 78062019

Katalognummer: B14703597
Molekulargewicht: 145.74 g/mol
InChI-Schlüssel: NHZRABFXOHUPND-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CID 78062019 is a chemical compound identified through PubChem’s compound database. Its structural and analytical characteristics have been explored in recent studies. Evidence from GC-MS (Gas Chromatography-Mass Spectrometry) and vacuum distillation fractionation indicates that CID 78062019 exhibits distinct chromatographic peaks and mass spectral fragmentation patterns, which are critical for its identification .

Eigenschaften

Molekularformel

C4H9GeO

Molekulargewicht

145.74 g/mol

InChI

InChI=1S/C4H9GeO/c1-4(5)2-3-6/h4,6H,2-3H2,1H3

InChI-Schlüssel

NHZRABFXOHUPND-UHFFFAOYSA-N

Kanonische SMILES

CC(CCO)[Ge]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of cyclin A/B inhibitors typically involves the formation of a macrocyclic structure. The synthetic route may include the following steps:

    Formation of the Macrocycle: This step involves the cyclization of linear precursors under specific conditions to form the macrocyclic core.

    Functionalization: The macrocyclic core is then functionalized with various substituents to enhance its binding affinity and selectivity for cyclin A and cyclin B.

    Purification: The final product is purified using techniques such as chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of cyclin A/B inhibitors involves scaling up the synthetic route described above. This may include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity. Additionally, advanced purification techniques, such as high-performance liquid chromatography, are employed to meet the stringent quality standards required for pharmaceutical applications.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclin A/B inhibitors undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the macrocyclic core.

    Substitution: Substitution reactions involve replacing specific substituents on the macrocyclic core with other functional groups to enhance its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and aryl halides under conditions such as reflux or microwave irradiation.

Major Products Formed

The major products formed from these reactions include various derivatives of the cyclin A/B inhibitor with modified functional groups. These derivatives are studied for their enhanced biological activity and selectivity.

Wissenschaftliche Forschungsanwendungen

Cyclin A/B inhibitors have a wide range of scientific research applications, including:

    Chemistry: Used as tools to study protein-protein interactions and the cell cycle.

    Biology: Employed in research to understand the mechanisms of cell cycle regulation and cancer cell proliferation.

    Medicine: Investigated as potential therapeutic agents for the treatment of cancers, particularly those with dysregulated cyclin A and cyclin B activity.

    Industry: Utilized in the development of new cancer therapies and as lead compounds in drug discovery programs.

Wirkmechanismus

The mechanism of action of cyclin A/B inhibitors involves the selective inhibition of the interactions between cyclin A and cyclin B with their respective cyclin-dependent kinases. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets of these inhibitors include the cyclin A and cyclin B proteins, as well as their associated cyclin-dependent kinases.

Vergleich Mit ähnlichen Verbindungen

Key Differences :

Property CID 78062019 Oscillatoxin D (CID: 101283546) 30-Methyl-Oscillatoxin D (CID: 185389)
Molecular Formula Not explicitly stated C₃₈H₅₈N₄O₁₂ (inferred) C₃₉H₆₀N₄O₁₂ (inferred)
Functional Groups Likely hydroxyls Lactone, amine Methylated lactone, amine
Bioactivity (Inferred) Uncharacterized Cytotoxic Enhanced membrane permeability

Structural variations in oscillatoxin derivatives correlate with differences in biological activity, such as cytotoxicity or membrane interaction .

Functionally Similar Compounds

CAS No. 899809-61-1 (CID: 57892468)

This compound, with the formula C₁₇H₁₅NO₂, shares functional similarity in its aromatic and heterocyclic motifs. Key comparisons include:

  • Solubility : CID 78062019’s solubility profile (from vacuum distillation fractions) suggests moderate polarity, whereas CID 57892468 has a solubility range of 0.019–0.0849 mg/mL in aqueous solutions .
  • Spectral Data : CID 78062019’s GC-MS profile shows distinct ion clusters, while CID 57892468’s mass spectrum likely includes fragments from its nitro and benzimidazole groups .

CAS No. 1761-61-1 (CID: 72863)

A brominated aromatic compound (C₇H₅BrO₂), CID 72863 contrasts with CID 78062019 in reactivity and applications:

  • Synthesis : CID 72863 is synthesized via green chemistry methods using ionic liquid catalysts, whereas CID 78062019’s isolation relies on vacuum distillation .

Research Findings and Data Gaps

Analytical Data

  • GC-MS Profile : CID 78062019’s chromatogram reveals a retention time and ion pattern distinct from oscillatoxin derivatives, suggesting unique fragmentation pathways .
  • Mass Spectrum: High-resolution MS data (exact mass ±5 ppm error) could resolve ambiguities in molecular formula assignment, as seen in non-targeted metabolomics workflows .

Limitations

  • Biological Activity: No toxicity or bioactivity data for CID 78062019 is provided, limiting functional comparisons.
  • Structural Confirmation : Nuclear Magnetic Resonance (NMR) or X-ray crystallography data is absent, preventing definitive stereochemical analysis .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.